molecular formula C13H17NO B3167037 1-(1-Phenylethyl)piperidin-4-one CAS No. 91600-21-4

1-(1-Phenylethyl)piperidin-4-one

Cat. No. B3167037
CAS RN: 91600-21-4
M. Wt: 203.28 g/mol
InChI Key: CDVAHHCNEWIUMV-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)piperidin-4-one is a derivative of 4-piperidinone and is used as an intermediate during the manufacture of chemicals . It is applied for the manufacturing of phenethyl derivative of the propanamide as well as the synthesis of l-Phenethylazacycloheptan-4-one .


Synthesis Analysis

Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In the synthesis of piperidone derivatives, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular formula of 1-(1-Phenylethyl)piperidin-4-one is C13H17NO . The InChIKey is CDVAHHCNEWIUMV-UHFFFAOYSA-N . The Canonical SMILES is CC(C1=CC=CC=C1)N2CCC(=O)CC2 .


Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .


Physical And Chemical Properties Analysis

The molecular weight of 1-(1-Phenylethyl)piperidin-4-one is 203.28 g/mol . It has a topological polar surface area of 20.3 Ų . It has a rotatable bond count of 2 .

Scientific Research Applications

Drug Design and Synthesis

Piperidine-containing compounds, including “1-(1-Phenylethyl)piperidin-4-one”, are one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

Piperidine derivatives have been extensively studied for their pharmacological applications . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing the piperidine moiety .

Antimicrobial and Antifungal Agents

Piperidin-4-one derivatives have shown promising results as antimicrobial and antifungal agents . These compounds could be used as a template for future development through modification or derivatization to design more potent agents with fewer side effects .

Synthesis of Substituted Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “1-(1-Phenylethyl)piperidin-4-one” can be used as a substrate for such syntheses .

Synthesis of Spiropiperidines

Intramolecular reactions leading to the formation of spiropiperidines, a class of piperidine derivatives, have been studied . “1-(1-Phenylethyl)piperidin-4-one” can potentially be used in these reactions .

Synthesis of Condensed Piperidines

Intermolecular reactions leading to the formation of condensed piperidines have also been explored . “1-(1-Phenylethyl)piperidin-4-one” can serve as a starting material for these reactions .

Future Directions

There is ongoing research into the synthesis and biological applications of piperidone derivatives . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines . Future research will likely continue to explore the diverse biological applications of these compounds .

properties

IUPAC Name

1-(1-phenylethyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVAHHCNEWIUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylethyl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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